

In-Depth Technical Guide: Properties and Safety of CAS Number 851789-43-0

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Compound of Interest

Compound Name:	2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
CAS No.:	851789-43-0
Cat. No.:	B118821

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and safety information currently available for the compound with CAS number 851789-43-0. This substance is chemically identified as **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol**. It is primarily known in the pharmaceutical industry as a process-related impurity and potential degradation product of Tolterodine, a muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] As such, its characterization and control are critical for ensuring the quality, safety, and efficacy of Tolterodine-containing drug products.[3]

This document collates available data on its physicochemical properties, provides general safety and handling guidelines, and discusses its relationship with the active pharmaceutical ingredient (API) Tolterodine. Due to its status as an impurity, publicly available information on its specific biological activity and detailed experimental protocols is limited.

Chemical and Physical Properties

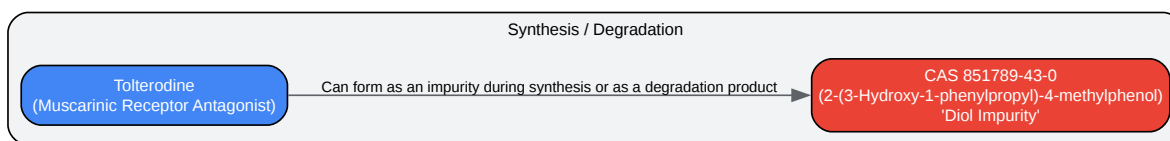
The fundamental chemical and physical characteristics of **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol** are summarized below. This data is essential for its identification, purification, and analytical method development.

Property	Value	Reference(s)
CAS Number	851789-43-0	[2]
IUPAC Name	2-(3-hydroxy-1-phenylpropyl)-4-methylphenol	[2]
Synonyms	Tolterodine Diol Impurity, Tolterodine Propanol Analog, 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol	[2]
Molecular Formula	C ₁₆ H ₁₈ O ₂	[4]
Molecular Weight	242.31 g/mol	[4]
Melting Point	118-120 °C	[5]
Boiling Point	354.7 ± 21.0 °C at 760 mmHg	[5]
Density	1.0 ± 0.1 g/cm ³	[5]
Flash Point	159.9 ± 11.7 °C	[5]
LogP	5.14	[5]
PSA (Polar Surface Area)	40.46 Å ²	[5]
Vapour Pressure	0.0 ± 0.8 mmHg at 25°C	[5]

Relationship with Tolterodine

CAS 851789-43-0 is a known impurity of Tolterodine. Its presence in the final drug product must be monitored and controlled according to regulatory guidelines, such as those from the

International Council for Harmonisation (ICH).[3] The structural relationship between Tolterodine and this diol impurity is illustrated below.



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Relationship between Tolterodine and its diol impurity.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol** are not readily available in the public domain, as the primary goal in pharmaceutical manufacturing is to minimize its formation. However, general synthetic routes for structurally similar phenolic propanol compounds exist.

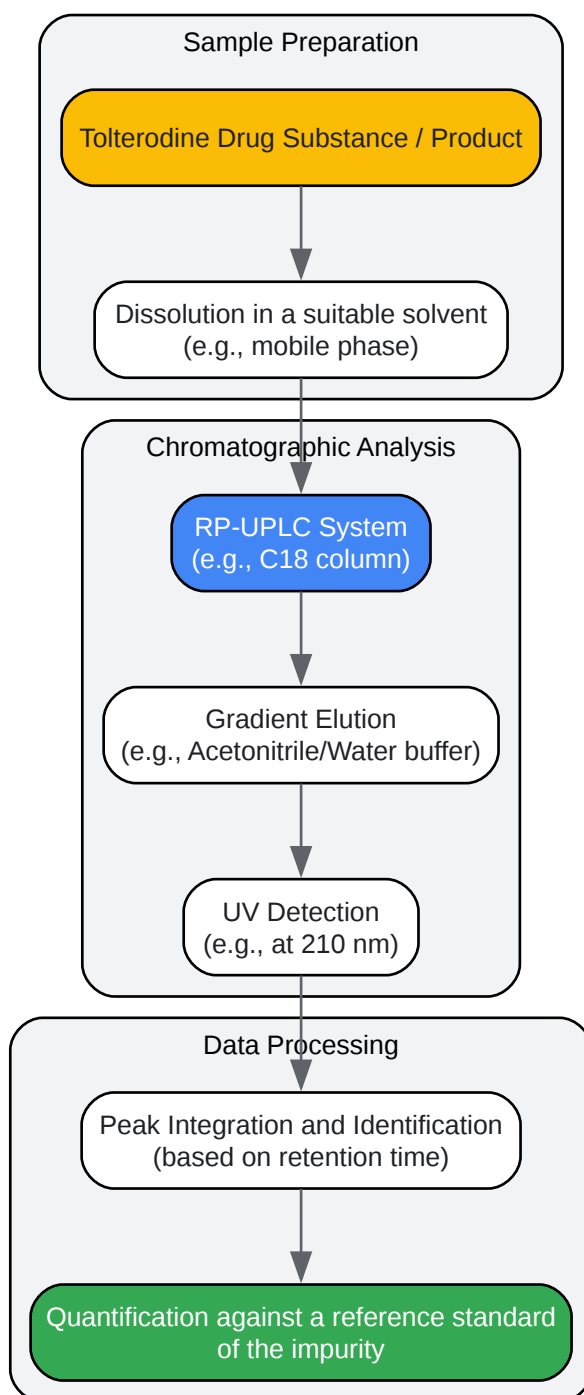
General Synthetic Approach for Phenolic Propanol Derivatives

A plausible, though not specific, synthetic route could involve the reaction of a suitably protected phenol derivative with a phenylpropanal or a related electrophile, followed by deprotection. The synthesis of related 1,3-diphenyl-1-propanol compounds has been achieved through the cross-coupling of secondary and primary alcohols.[2]

Analytical Detection and Quantification

The detection and quantification of this impurity in Tolterodine drug substances and products are crucial for quality control. A stability-indicating gradient reverse-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the quantitative determination of process-related impurities and degradation products of Tolterodine tartrate.[6]

A generalized workflow for the analytical assessment of such impurities is outlined below.



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Generalized workflow for impurity analysis.

Safety and Handling

Comprehensive toxicological data, such as LD50 values, for CAS 851789-43-0 are not available in the reviewed literature. However, a Safety Data Sheet (SDS) provides general guidance for handling this compound in a laboratory or manufacturing setting.[1]

Hazard Identification

Specific hazard classifications are not well-established. As with any chemical of unknown toxicity, it should be handled with care.

Recommended Safety Precautions

- Engineering Controls: Handle in a well-ventilated place.[1]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.
 - Skin Protection: Wear chemical-resistant gloves and protective clothing to avoid skin contact.[1]
 - Respiratory Protection: Avoid the formation of dust and aerosols. If ventilation is inadequate, use a suitable respirator.[1]
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
- Skin Contact: Immediately wash off with soap and plenty of water.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
- Specific Hazards: Combustion may produce carbon oxides.

Disposal Considerations

Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into drains or the environment.
[1]

Signaling Pathways and Biological Activity

There are no specific studies detailing the signaling pathways or biological activity of **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol**. As an impurity of Tolterodine, a muscarinic receptor antagonist, any potential biological effects could theoretically be related to this pathway, but this is purely speculative. The primary concern for drug development professionals is its potential to affect the safety and efficacy profile of the main drug, Tolterodine.[3] The toxicological significance of such impurities is typically evaluated under ICH guidelines.[3]

Regulatory Information

This compound is not listed in major chemical inventories such as the European Inventory of Existing Commercial Chemical Substances (EINECS) or the United States Toxic Substances Control Act (TSCA) Inventory.[1] Its regulation is primarily in the context of its status as a pharmaceutical impurity.

Conclusion

CAS number 851789-43-0, or **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol**, is a significant compound in the context of the pharmaceutical manufacturing of Tolterodine. While its basic physicochemical properties are documented, there is a notable lack of specific toxicological data, detailed synthesis protocols, and studies on its biological activity. For researchers and drug development professionals, the focus remains on its detection, quantification, and control as an impurity to ensure the final drug product's quality and safety. The information provided in

this guide serves as a foundational reference, highlighting the current state of knowledge and the existing data gaps for this particular substance.

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